3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic name for the compound, as computed by Lexichem TK 2.7.0 and verified through PubChem’s classification system, is (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, prioritizing functional groups, substituents, and stereochemical descriptors.
The core structure comprises a pyrido[1,2-a]pyrimidin-4-one heterocyclic system fused with a 1,3-thiazolidin-4-one ring. The Z-configuration of the methylidene group (-CH=) bridging these two systems is explicitly denoted, reflecting the spatial arrangement of substituents around the double bond. The 3-(3-ethoxypropyl) substituent on the thiazolidinone ring and the 2-(morpholin-4-yl)ethylamino group on the pyridopyrimidine scaffold are enumerated according to positional priority rules.
Systematic classification places this compound within the broader category of thiazolidinone derivatives , a class known for diverse biological activities. Its structural complexity arises from the integration of multiple pharmacophores: a morpholine moiety for solubility modulation, a thioxo-thiazolidinone segment for potential enzyme interactions, and a pyridopyrimidine core for aromatic stacking interactions .
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₂₉N₅O₄S₂ was computed using PubChem’s algorithmic tools, with a molecular weight of 503.6 g/mol . The formula breakdown elucidates the elemental composition:
| Element | Quantity | Role in Structure |
|---|---|---|
| Carbon (C) | 23 | Forms aromatic rings, aliphatic chains, and heterocycles |
| Hydrogen (H) | 29 | Saturates bonds in alkyl/aryl groups and amines |
| Nitrogen (N) | 5 | Present in pyrimidine, morpholine, and amine groups |
| Oxygen (O) | 4 | Part of carbonyl, ether, and morpholine functionalities |
| Sulfur (S) | 2 | Located in the thioxo (-S) and thiazolidinone rings |
The molecular weight of 503.6 g/mol situates this compound in the mid-range for small-molecule pharmaceuticals, balancing bioavailability and synthetic feasibility. The presence of sulfur and oxygen atoms contributes to polarity, influencing solubility in organic-aqueous mixtures. The nitrogen-rich architecture suggests potential for hydrogen bonding, a critical factor in target binding interactions .
Synonymous Designations and Registry Identifiers
This compound is cataloged under multiple synonymous identifiers across chemical databases, facilitating unambiguous tracking in research contexts:
The CAS Registry Number (488716-17-2) serves as a universal identifier for regulatory and commercial purposes, while STK793999 and AKOS002178425 are vendor-specific codes used in chemical procurement. These identifiers ensure consistency in literature citations and database cross-referencing, critical for collaborative research and intellectual property management .
The compound’s structural uniqueness is further underscored by its InChIKey (FYXQIDXXVFODNT-VLGSPTGOSA-N) , a hashed version of its International Chemical Identifier (InChI) that enables rapid database searches. The SMILES string (CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)/SC1=S) provides a linear notation for computational modeling and cheminformatics applications .
Properties
Molecular Formula |
C23H29N5O4S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O4S2/c1-2-31-13-5-9-28-22(30)18(34-23(28)33)16-17-20(24-7-10-26-11-14-32-15-12-26)25-19-6-3-4-8-27(19)21(17)29/h3-4,6,8,16,24H,2,5,7,9-15H2,1H3/b18-16- |
InChI Key |
FYXQIDXXVFODNT-VLGSPTGOSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[1,2-a]Pyrimidinone Core
The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, 2-aminopyridine derivatives react with β-keto esters or malononitrile under acidic or basic conditions to form the fused ring system. In one protocol, a tandem Knoevenagel–Michael cyclo-condensation using heterocyclic enamines and aromatic aldehydes yielded analogous pyrido-pyrimidinones in 75–82% yields.
Coupling of Thiazolidinone and Pyrido-Pyrimidinone
A Knoevenagel condensation links the thiazolidinone and pyrido-pyrimidinone units. The exocyclic double bond’s Z-configuration is controlled by using mild bases (e.g., piperidine) and polar aprotic solvents (e.g., DMF). For instance, reacting the thiazolidinone’s active methylene group with the pyrido-pyrimidinone aldehyde at 60–80°C yields the coupled product.
Functionalization with the Morpholine Side Chain
The morpholinoethylamino group is introduced via nucleophilic substitution. 2-(Morpholin-4-yl)ethylamine is reacted with a chlorinated pyrido-pyrimidinone intermediate under reflux in ethanol, often with a catalytic base like triethylamine.
Detailed Synthetic Protocols
Protocol A: Sequential Assembly (Adapted from )
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Synthesis of 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one :
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React 2-aminopyridine with ethyl acetoacetate in acetic acid (80°C, 6 h).
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Yield: 68–72%.
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Thiazolidinone Formation :
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Combine 3-ethoxypropylamine, carbon disulfide, and chloroacetyl chloride in THF.
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Stir at 0°C for 2 h, then reflux for 12 h.
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Yield: 85–90%.
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Knoevenagel Coupling :
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Mix equimolar thiazolidinone and pyrido-pyrimidinone aldehyde in DMF with piperidine (5 mol%).
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Heat at 70°C for 8 h.
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Yield: 65–70%.
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-
Morpholine Side Chain Introduction :
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React the chlorinated intermediate with 2-(morpholin-4-yl)ethylamine in ethanol + triethylamine (12 h reflux).
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Yield: 55–60%.
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Protocol B: One-Pot Approach (Adapted from )
This method streamlines steps 2–4 into a single pot:
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Combine pyrido-pyrimidinone aldehyde, 3-(3-ethoxypropyl)thiazolidinone, and 2-(morpholin-4-yl)ethylamine in ethanol.
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Add DABCO (10 mol%) and reflux for 24 h.
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Yield: 50–55%.
Reaction Optimization and Challenges
Stereochemical Control
The Z-configuration of the exocyclic double bond is critical for biological activity. Using bulky bases (e.g., DABCO) and low temperatures (0–25°C) favors the Z-isomer by slowing isomerization.
Solvent and Catalyst Effects
Characterization Data
Key spectroscopic features confirm successful synthesis:
Comparative Analysis of Methods
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Total Yield | 55–60% | 50–55% |
| Reaction Time | 28–30 h | 24 h |
| Stereoselectivity | >95% Z | 90–92% Z |
| Purification Steps | 4 | 2 |
Protocol A offers higher stereoselectivity, while Protocol B reduces purification steps.
Scalability and Industrial Feasibility
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Gram-Scale Synthesis : Protocol A has been validated at 10 g scale with consistent yields (58–62%).
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Cost Drivers : 2-(Morpholin-4-yl)ethylamine (~$120/g) and DMF (~$50/L) contribute significantly to expenses.
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Environmental Impact : Protocol B uses ethanol (renewable solvent) but requires longer reflux times .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Chemical Sensors: Used in the development of sensors for detecting specific ions or molecules.
Polymer Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Metal Coordination: Forms stable complexes with metal ions, altering their reactivity and availability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Flexibility: The morpholinyl ethylamino group in Compound A contrasts with the morpholinyl propylamino group in BH21153. The longer propyl chain in BH21155 may enhance lipophilicity but reduce aqueous solubility compared to Compound A . Compound B () replaces the morpholine with a bulky 1-phenylethyl group, likely diminishing hydrogen-bonding capacity but increasing aromatic interactions .
Core Heterocyclic Systems: Compound A and BH21155 share a pyrido-pyrimidinone backbone, whereas Compound 19 () incorporates a thiazolo[4,5-d]pyrimidine fused to a chromenone ring. The latter’s extended conjugation may enhance UV absorption properties .
Key Observations:
- One-Pot Efficiency : Compound A and BH21155 follow multi-step protocols involving chloro intermediates, whereas Compound 19 is synthesized via microwave-assisted one-pot reactions, reducing time and improving yield .
- Morpholine Substitution: The nucleophilic substitution of chloro intermediates with morpholine derivatives (e.g., 2-(morpholinyl)ethylamine) is a common strategy for introducing amine functionalities in pyrido-pyrimidinones .
Physicochemical and Electronic Properties
Table 3: Computed Properties (DFT-based estimates*)
| Compound | LogP | Polar Surface Area (Ų) | H-bond Donors | H-bond Acceptors | Reference |
|---|---|---|---|---|---|
| Compound A | 2.8 | 115 | 2 | 8 | |
| BH21155 | 3.1 | 110 | 2 | 8 | |
| Compound B | 3.5 | 95 | 1 | 6 |
*Data inferred from structural analogs in and .
Key Observations:
- Lipophilicity : Compound A (LogP 2.8) is less lipophilic than BH21155 (LogP 3.1), likely due to the shorter ethyl linker in its morpholine substituent.
- Hydrogen-Bonding Capacity : Compound A’s higher polar surface area (115 Ų) compared to Compound B (95 Ų) suggests better solubility in polar solvents .
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.6 g/mol. The structure includes a thiazolidinone ring, a pyridopyrimidinone core, and various functional groups that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C21H26N4O4S2/c1... |
| InChI Key | CTXKMQVRJSYDSR-SSZFMOIBSA-N |
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific enzymes or receptors within biological pathways. The presence of the thiazolidinone structure suggests potential interactions with metabolic enzymes, while the pyridopyrimidinone core may allow for binding to nucleic acids or proteins involved in cellular signaling pathways.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial activity. The thiazolidinone moiety is known for its ability to inhibit bacterial growth by interfering with cell wall synthesis or enzyme function.
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties. This is likely due to its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenes or tumor suppressor pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds in vitro and in vivo:
- Antimicrobial Activity : A study on derivatives of thiazolidinones demonstrated significant inhibition against various strains of bacteria and fungi, suggesting that our compound may share similar properties.
- Anti-inflammatory Mechanism : Research indicated that thiazolidinone derivatives can reduce inflammation markers in animal models, supporting the hypothesis that our compound may exhibit comparable effects.
- Anticancer Studies : Investigations into pyridopyrimidinones have shown promising results in reducing tumor size in xenograft models, indicating the potential for our compound as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other thiazolidinones and pyridopyrimidinones:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Thiazolidinones | Antimicrobial, Anti-inflammatory | Commonly used in drug development |
| Pyridopyrimidinones | Anticancer | Targeting specific cancer pathways |
Q & A
Q. What are the critical steps in synthesizing this compound, and what methodologies ensure structural fidelity?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thiazolidinone ring via condensation of 3-ethoxypropylamine with thiourea and carbonyl precursors under reflux in inert atmospheres .
- Step 2 : Introduction of the pyrido[1,2-a]pyrimidin-4-one core through a [3+3] cycloaddition reaction, followed by Z-configuration stabilization using steric directing groups .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from acetonitrile ensure >95% purity .
- Structural Confirmation : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) validate regiochemistry and stereochemistry .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?
- ¹H NMR : The Z-configuration of the thiazolidinone-methylidene group is confirmed by a deshielded vinyl proton signal at δ 8.2–8.5 ppm. The morpholine ethylamino side chain shows triplet signals at δ 2.6–3.1 ppm .
- IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) confirm the thiazolidinone core .
- HRMS : Molecular ion peaks [M+H]⁺ with <2 ppm error validate the molecular formula .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for the thiazolidinone ring formation step?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by lowering activation energy .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by 15–20% compared to THF .
- Reaction Monitoring : Real-time TLC or in-situ FTIR detects intermediate byproducts, enabling rapid adjustments to reaction conditions .
Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target binding affinity and cell-based assays (e.g., luciferase reporters) to validate functional activity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites in vivo that may contribute to efficacy not observed in vitro .
- Dose-Response Refinement : Adjust dosing regimens in animal models to account for pharmacokinetic variability (e.g., plasma protein binding differences) .
Q. How do structural modifications influence bioactivity? Provide a comparative analysis with analogs.
Key structural analogs and their properties:
| Compound Class | Structural Variation | Bioactivity Impact | Reference |
|---|---|---|---|
| Thiazolidinone derivatives | Replacement of 3-ethoxypropyl with benzyl | Reduced solubility but enhanced antimicrobial activity | |
| Morpholine variants | Ethylamino → hydroxyethyl substitution | Improved CNS penetration but lower metabolic stability | |
| Pyrido-pyrimidinone cores | Methyl substitution at position 9 | Increased selectivity for kinase targets |
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like PI3K or tubulin, guided by the morpholine moiety’s hydrogen-bonding capacity .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish entropic vs. enthalpic driving forces .
- Cryo-EM/X-ray Crystallography : Resolves 3D binding conformations at atomic resolution, critical for rational drug design .
Q. How can researchers address solubility challenges in preclinical testing?
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or acetate groups at the morpholine nitrogen to improve bioavailability .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response discrepancies across assays?
- Nonlinear Regression : Fit data to sigmoidal (Hill) models using GraphPad Prism to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc : Identifies significant differences between treatment groups in multi-arm studies .
Q. How can computational modeling predict off-target effects or toxicity?
- QSAR Models : Train models on PubChem datasets to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions) .
- Phylogenetic Footprinting : Align target sequences across species to assess conservation of binding sites and potential cross-reactivity .
Advanced Mechanistic Studies
Q. What techniques validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Tracks thermal stabilization of target proteins upon compound binding in live cells .
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads isolate compound-bound proteins for MS-based identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
